molecular formula C7H16O2Si B3048778 1,1-Dimethoxysilinane CAS No. 18141-41-8

1,1-Dimethoxysilinane

Cat. No.: B3048778
CAS No.: 18141-41-8
M. Wt: 160.29 g/mol
InChI Key: PRJORQHABDGVIA-UHFFFAOYSA-N
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Description

1,1-Dimethoxysilinane is a silicon-containing cyclic compound characterized by a silinane backbone (a six-membered ring with one silicon atom) and two methoxy (-OCH₃) groups attached to the silicon atom in the 1,1 positions. Such compounds are typically utilized in organic synthesis, surface modification, or as precursors for advanced materials, though specific applications for this compound require further research.

Properties

CAS No.

18141-41-8

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

1,1-dimethoxysilinane

InChI

InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

PRJORQHABDGVIA-UHFFFAOYSA-N

SMILES

CO[Si]1(CCCCC1)OC

Canonical SMILES

CO[Si]1(CCCCC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Silicon Compounds

Compound Name CAS Number Molecular Formula Substituents on Silicon Key Functional Groups
This compound (hypothetical) N/A C₆H₁₄O₂Si Two methoxy groups, cyclic silinane Methoxy, cyclic Si backbone
Dipiperidinodimethoxysilane 180536-06-5 C₁₂H₂₆N₂O₂Si Two piperidine, two methoxy Methoxy, piperidine
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ Two trimethylsilyl, one oxygen bridge Methyl, siloxane
Diisopropyl(dimethylamino)octylsilane 151613-25-1 C₁₆H₃₆NSi Dimethylamino, isopropyl, octyl Amino, alkyl chains

Reactivity and Stability

  • This compound: The cyclic silinane backbone may enhance steric hindrance, reducing susceptibility to hydrolysis compared to linear silanes.
  • Dipiperidinodimethoxysilane: Piperidine substituents introduce basicity and nucleophilic character, making this compound reactive in coupling reactions. The methoxy groups facilitate hydrolysis under acidic conditions .
  • Hexamethyldisiloxane : The siloxane (Si-O-Si) linkage provides thermal stability and hydrophobicity, making it a common lubricant or solvent. Methyl groups confer chemical inertness .
  • Diisopropyl(dimethylamino)octylsilane: The dimethylamino group enhances nucleophilicity, while the octyl chain imparts lipophilicity, ideal for surface functionalization .

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